Epomediol Epomediol Epomediol is a member of oxanes.
Brand Name: Vulcanchem
CAS No.: 56084-15-2
VCID: VC1573454
InChI: InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3
SMILES: CC1(C2CC(C(O1)(C(C2)O)C)O)C
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

Epomediol

CAS No.: 56084-15-2

Cat. No.: VC1573454

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Epomediol - 56084-15-2

Specification

CAS No. 56084-15-2
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol
Standard InChI InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3
Standard InChI Key JSNQSLSBBZFGBM-UHFFFAOYSA-N
SMILES CC1(C2CC(C(O1)(C(C2)O)C)O)C
Canonical SMILES CC1(C2CC(C(O1)(C(C2)O)C)O)C
Melting Point 164 - 165 °C

Introduction

Chemical Structure and Properties

Molecular Structure

Epomediol features a distinct chemical structure with the molecular formula C₁₀H₁₈O₃ . Its structure contains a bicyclic framework with an oxygen bridge, creating the 2-oxabicyclo[2.2.2]octane skeleton, along with two hydroxyl groups at positions 6 and 7 . This unique arrangement contributes to its specific pharmacological properties.

The compound can be represented by the following identifiers:

  • IUPAC Name: 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol

  • Canonical SMILES: CC1(C2CC(C(O1)(C(C2)O)C)O)C

  • InChI: InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3

  • InChI Key: JSNQSLSBBZFGBM-UHFFFAOYSA-N

Physical Properties

Epomediol exhibits specific physical characteristics that are important for understanding its behavior in biological systems and pharmaceutical formulations. These properties are summarized in Table 1.

Table 1: Physical Properties of Epomediol

PropertyValue
Molecular Weight186.25 g/mol
Physical StateSolid
Melting Point164-165°C
XLogP3-AA0.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Exact Mass186.125594432 Da
Topological Polar Surface Area49.7 Ų
Heavy Atom Count13
Complexity212
Covalently-Bonded Unit Count1

Data compiled from published sources

The relatively low XLogP3-AA value of 0.2 suggests moderate water solubility, which can affect its absorption and distribution in the body. The presence of two hydroxyl groups provides hydrogen bond donor capabilities, while the three oxygen atoms can serve as hydrogen bond acceptors, characteristics that influence its interaction with biological targets .

Chemical Properties

Epomediol's chemical properties are influenced by its bicyclic structure and the presence of two hydroxyl groups. The compound contains two undefined atom stereocenters, which can potentially result in different stereoisomers with potentially varying biological activities . The rigidity of the molecule is evident from its zero rotatable bond count, which may affect its conformational flexibility and receptor binding properties.

The compound's moderate topological polar surface area (49.7 Ų) suggests a reasonable balance between membrane permeability and water solubility, properties that are crucial for pharmacokinetic behavior .

Pharmacological Classification

Cholagogues and Choleretics

Epomediol is classified under the MeSH pharmacological category of "Cholagogues and Choleretics" . This classification refers to gastrointestinal agents that either:

  • Stimulate the flow of bile into the duodenum (cholagogue action)

  • Stimulate the production of bile by the liver (choleretic action)

These properties position Epomediol as a potential therapeutic agent for conditions involving impaired bile production or flow, such as certain types of liver dysfunction or biliary disorders.

Liver Therapy Classification

Within the WHO Anatomical Therapeutic Chemical (ATC) Classification System, Epomediol is assigned the code A05BA05, which categorizes it as follows:

  • A: Alimentary tract and metabolism

  • A05: Bile and liver therapy

  • A05B: Liver therapy, lipotropics

  • A05BA: Liver therapy

  • A05BA05: Epomediol

This classification further emphasizes its primary therapeutic application in liver-related disorders and places it among other agents used for hepatic conditions.

Pharmacological Actions

Epomediol's primary pharmacological actions stem from its ability to influence bile production and secretion. As a choleretic agent, it enhances the liver's production of bile, which can be beneficial in conditions where bile production is diminished . Its cholagogue properties facilitate the flow of bile from the liver into the duodenum, potentially alleviating biliary stasis.

Toxicological Profile

Understanding the toxicological profile of Epomediol is essential for assessing its safety in clinical applications. According to admetSAR 2 data, Epomediol has been associated with several potential toxicological concerns that warrant consideration in its therapeutic use.

Table 2: Toxicological Properties of Epomediol

Toxicity TypePredictionProbability Score
Respiratory toxicityNegative0.6333
Reproductive toxicityPositive0.5889
Mitochondrial toxicityPositive0.5875
NephrotoxicityPositiveNot specified

Data derived from admetSAR 2 assessment

These toxicological predictions suggest that while Epomediol may have beneficial therapeutic effects, its use should be carefully monitored, particularly for potential reproductive, mitochondrial, and kidney-related adverse effects. The probability scores indicate moderate confidence in these predictions, and further research would be valuable for establishing a more comprehensive safety profile.

Epomediol has been the subject of scientific interest, as evidenced by its appearance in 31 referenced papers according to PlantaeDB . The compound is registered in multiple chemical databases including PubChem (CID 115056), ChEBI (CHEBI:81225), DrugBank (DB13802), and the Human Metabolome Database (HMDB0041376), indicating its relevance in both chemical and pharmaceutical research .

As a liver therapy agent, Epomediol may have applications in various hepatobiliary disorders, including:

  • Conditions with impaired bile flow (cholestasis)

  • Disorders requiring enhanced liver detoxification

  • Supportive treatment in certain liver diseases

The compound's cellular locations have been identified as including the cytoplasm and extracellular space, suggesting potential multiple sites of action or distribution within biological systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator